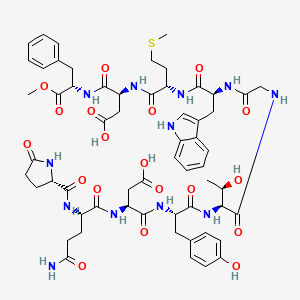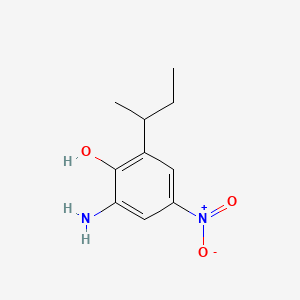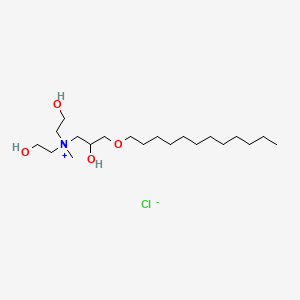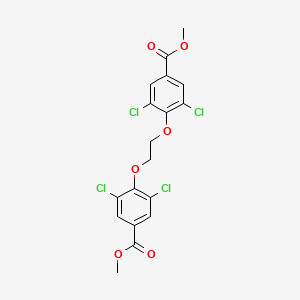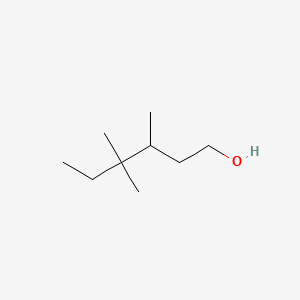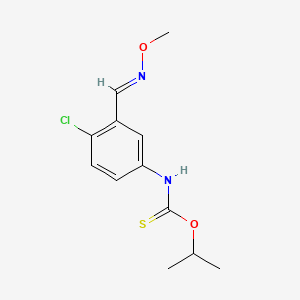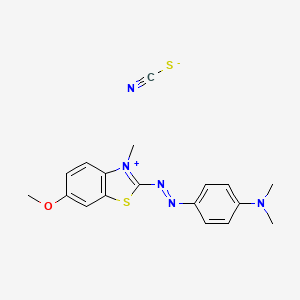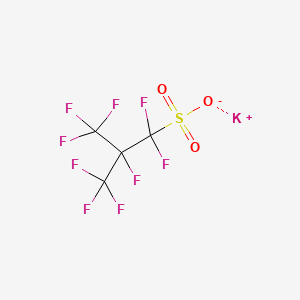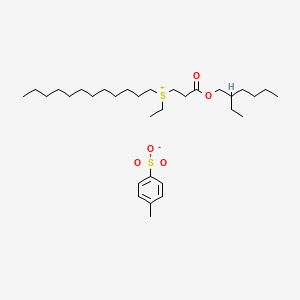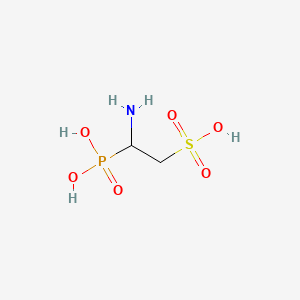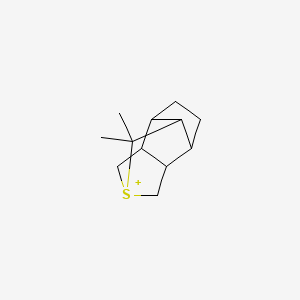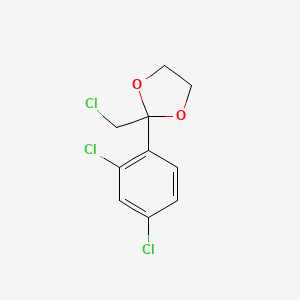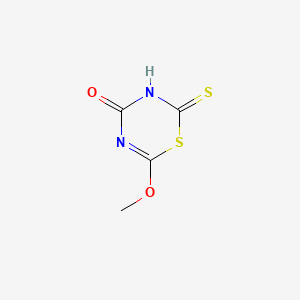
6-Methoxy-2-thioxo-2,3-dihydro-4H-1,3,5-thiadiazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxy-2-thioxo-2,3-dihydro-4H-1,3,5-thiadiazin-4-one is a chemical compound belonging to the thiazine class, characterized by its unique molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-2-thioxo-2,3-dihydro-4H-1,3,5-thiadiazin-4-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of this compound with suitable reagents to form the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions, purification processes, and quality control measures to ensure the compound's purity and efficacy.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Methoxy-2-thioxo-2,3-dihydro-4H-1,3,5-thiadiazin-4-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.
Major Products Formed: The reactions of this compound can yield a range of products, including oxidized or reduced derivatives, as well as substituted analogs.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: 6-Methoxy-2-thioxo-2,3-dihydro-4H-1,3,5-thiadiazin-4-one has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands.
Medicine: This compound has been investigated for its medicinal properties, including its potential use as an antimicrobial, antifungal, and anticancer agent.
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 6-Methoxy-2-thioxo-2,3-dihydro-4H-1,3,5-thiadiazin-4-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.
Receptors: It may interact with cellular receptors, influencing signal transduction pathways.
Comparaison Avec Des Composés Similaires
Thiazole derivatives: These compounds share structural similarities with 6-Methoxy-2-thioxo-2,3-dihydro-4H-1,3,5-thiadiazin-4-one and exhibit diverse biological activities.
Indole derivatives: These compounds also have similar biological activities and applications.
Uniqueness: this compound stands out due to its specific molecular structure, which allows for unique interactions with biological targets and pathways.
Propriétés
Numéro CAS |
78972-51-7 |
|---|---|
Formule moléculaire |
C4H4N2O2S2 |
Poids moléculaire |
176.2 g/mol |
Nom IUPAC |
6-methoxy-2-sulfanylidene-1,3,5-thiadiazin-4-one |
InChI |
InChI=1S/C4H4N2O2S2/c1-8-3-5-2(7)6-4(9)10-3/h1H3,(H,6,7,9) |
Clé InChI |
KLEVLAOKPYVALO-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC(=O)NC(=S)S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


